

Arlasolve DMI: A Technical Guide to Safety and Toxicology for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arlasolve DMI*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and toxicology profile of **Arlasolve DMI** (INCI: Dimethyl Isosorbide). The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables for ease of comparison, detailed experimental methodologies for key studies, and visualizations of experimental workflows.

Executive Summary

Arlasolve DMI is a high-purity solvent and penetration enhancer known for its excellent safety profile.[1] It is utilized in a variety of topical and transdermal applications to improve the delivery and efficacy of active ingredients while in some cases reducing irritation.[1][2] Toxicological data indicates that **Arlasolve DMI** exhibits low acute oral and dermal toxicity.[3] It is considered a slight irritant to skin and eyes in animal studies, though human patch tests have shown it to be non-irritating and non-sensitizing.[4] Furthermore, it has not demonstrated mutagenic or clastogenic potential.[3][4] Repeated dose toxicity studies have established No Observed Adverse Effect Levels (NOAELs) for oral administration in multiple species.

Core Safety & Toxicology Data

The following tables summarize the key quantitative data from toxicology studies conducted on **Arlasolve DMI**.

Table 1: Acute Toxicity

Endpoint	Species	Route	Result	Classification	Reference
LD50	Rat	Oral	> 4.64 ml/kg	Low Acute Toxicity	[3]
LD50	Rat	Oral	6531 mg/kg bw	Low Acute Toxicity	[4]
LD50	Rabbit	Dermal	> 10 ml/kg	Practically Nontoxic	
LD50 (14-day)	Mouse & Rat	Intravenous	> 5000 mg/kg	Low Acute Toxicity	[4]

Table 2: Irritation Potential

Endpoint	Test System	Method	Result	Reference
Skin Irritation	Rabbit	Draize Test	No to mild irritation	[3]
Skin Irritation	Rabbit	-	Slightly irritant	[4]
Skin Irritation	Human	Patch Test	Non-irritating	[3][4]
Eye Irritation	Rabbit	-	Slightly irritant	[4]
Eye Irritation	Rabbit	-	No irritation (undiluted)	[4]

Table 3: Skin Sensitization

Endpoint	Test System	Result	Reference
Skin Sensitization	Human	Non-sensitizing	[4]

Table 4: Genotoxicity

Endpoint	Test System	Result	Reference
Mutagenicity	Bacterial (Ames Test)	Non-mutagenic	[4]
Clastogenicity	In-vitro Human Lymphocytes	Non-clastogenic	[4]
Overall Assessment	-	No evidence of mutagenic or clastogenic potential	[3]

Table 5: Repeated Dose Toxicity (Oral)

Duration	Species	NOAEL / NOEL	LOAEL	Reference
13-Week	Dog	30 mg/kg/day	-	
13-Week	Dog	100 mg/kg/day	700 mg/kg/day	[4]
13-Week	Rat	100 mg/kg/day (NOEL)	-	[4]
14-Day	Rat (IV)	630 mg/kg/day	2000 mg/kg/day	[4]

Table 6: Developmental Toxicity

Endpoint	Species	Dose	Result	Reference
Maternal & Developmental Toxicity	Rat & Rabbit	Up to 300 mg/kg bw/day	No evidence of toxicity	[4]

Experimental Protocols

The following sections detail the methodologies for the key toxicological assessments performed on **Arlasolve DMI**, based on standard OECD (Organisation for Economic Co-operation and Development) guidelines and established testing protocols.

Acute Oral Toxicity (Similar to OECD Guideline 401)

The acute oral toxicity of **Arlasolve DMI** was assessed to determine the potential hazard from a single oral dose.

- **Test System:** The rat is the preferred rodent species.[5] At least 5 animals per dose group, typically of a single sex, are used.[5]
- **Administration:** The test substance is administered by gavage in graduated doses to several groups of animals.[5] Animals are fasted prior to dosing to promote absorption.[5] The volume administered is typically limited, for example, to 1-2 ml/100g body weight in rodents. [5]
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after administration.[6]
- **Endpoint:** The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose expected to cause death in 50% of the tested animals.[5] A gross necropsy of all animals is performed at the end of the study.[5]

Skin Irritation (Draize Test, similar to OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

- **Test System:** The albino rabbit is the standard model for this test.[7]
- **Procedure:** A small amount (e.g., 0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a shaved area of the back.[7] The site is then covered with a gauze patch, which can be occlusive or semi-occlusive, for a set period, typically 4 hours.[7][8]
- **Observation:** After patch removal, the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).[7]
- **Scoring:** The reactions are scored using a standardized system. The scores for erythema and edema are used to calculate a primary irritation index, which helps classify the substance's irritation potential.[9]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to determine the potential of a substance to induce skin sensitization (allergic contact dermatitis) in humans.

- **Panelists:** The study is conducted with a panel of human volunteers, often including individuals who self-identify as having sensitive skin.[\[10\]](#) A panel size of 50 to 200 subjects is common.[\[11\]](#)[\[12\]](#)
- **Induction Phase:** The test material is applied to the same skin site (e.g., the back) under an occlusive or semi-occlusive patch for 24-48 hours.[\[10\]](#)[\[11\]](#) This process is repeated nine times over a 3-week period.[\[10\]](#)[\[11\]](#) The site is graded for any irritation after each application.[\[10\]](#)
- **Rest Period:** A rest period of 10 to 21 days follows the induction phase, allowing for the development of any potential sensitization.[\[10\]](#)
- **Challenge Phase:** After the rest period, a challenge patch is applied to a new, untreated (virgin) skin site.[\[10\]](#)
- **Evaluation:** The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 24 and 48 hours after patch removal.[\[12\]](#) A lack of reaction indicates the substance is not a sensitizer under the test conditions.

Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)

This in-vitro assay is used to detect gene mutations induced by a chemical.

- **Test System:** The assay uses several strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[\[13\]](#)[\[14\]](#)
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix), which simulates mammalian metabolism.[\[15\]](#)

- **Endpoint:** The test measures the ability of the substance to cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a medium lacking the essential amino acid.[\[16\]](#) A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[\[15\]](#)

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

- **Test System:** The assay can be performed using various mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures like human peripheral blood lymphocytes.[\[17\]](#)[\[18\]](#)
- **Procedure:** Cell cultures are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).[\[17\]](#)
- **Analysis:** After exposure, the cells are treated with a substance that arrests them in metaphase. The chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).[\[17\]](#)[\[19\]](#)
- **Endpoint:** A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.[\[20\]](#)

Repeated Dose 90-Day Oral Toxicity Study (OECD Guideline 408)

This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.

- **Test System:** The rat is the preferred rodent species.[\[21\]](#) Groups of at least 10 male and 10 female animals are used for each dose level.[\[21\]](#)
- **Dosing:** The test substance is administered orally (e.g., via gavage, in diet, or drinking water) daily to several groups at different dose levels for 90 days.[\[21\]](#)[\[22\]](#)

- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[23] Comprehensive hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[22]
- **Endpoint:** The primary endpoints are the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).[24] A full histopathological examination of organs and tissues is conducted on all animals in the control and high-dose groups to identify target organs of toxicity.[21]

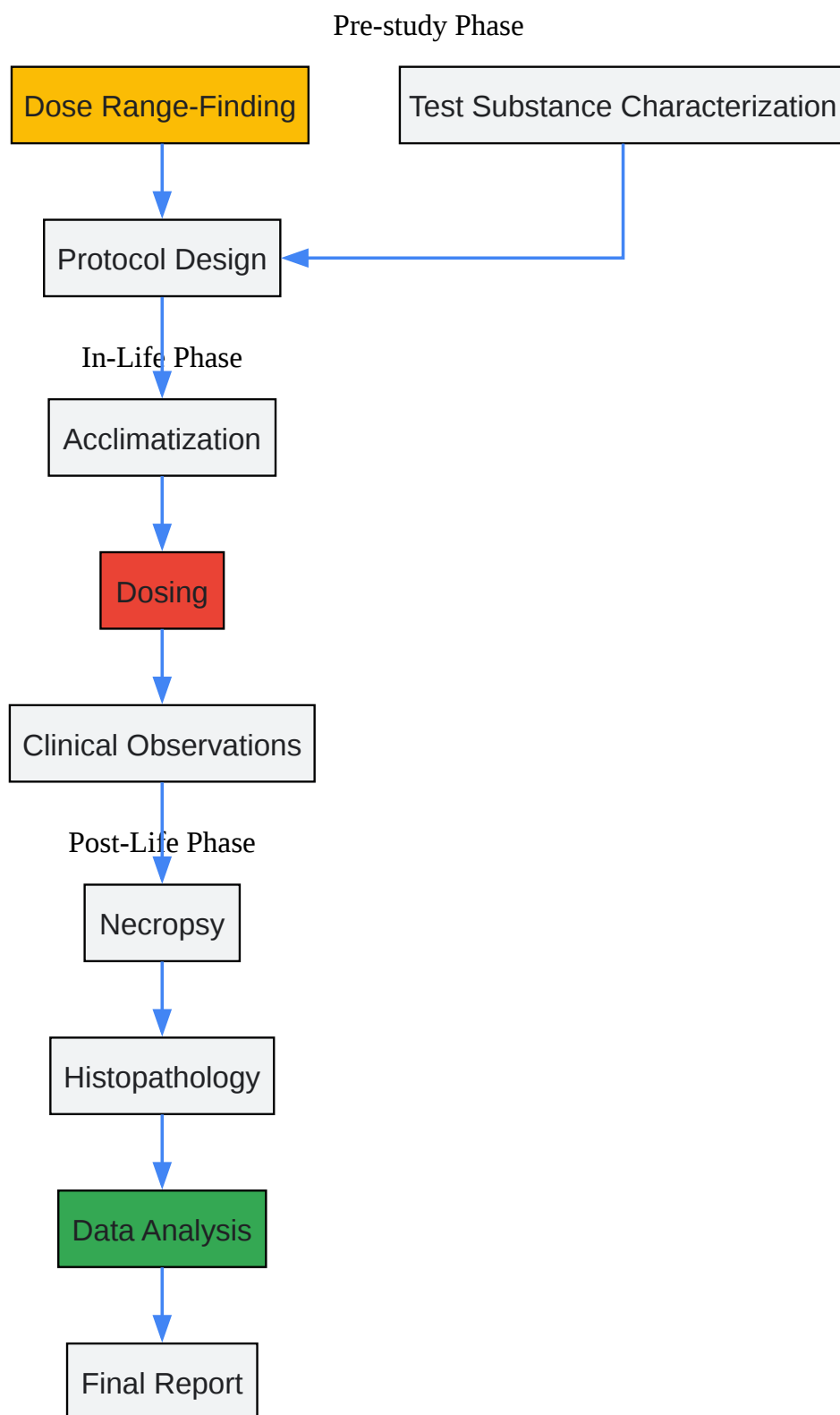
Prenatal Developmental Toxicity Study (OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.

- **Test System:** The study is typically conducted in two species, a rodent (usually the rat) and a non-rodent (usually the rabbit).[25][26]
- **Dosing:** The test substance is administered to pregnant females, typically daily via oral gavage, at least from the time of implantation to the day before cesarean section.[27] At least three dose levels are used.[27]
- **Evaluation:** Dams are observed for signs of maternal toxicity. On the day before expected delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[27][28]
- **Endpoint:** The study determines the NOAELs for both maternal toxicity and developmental toxicity (effects on the fetus).[26]

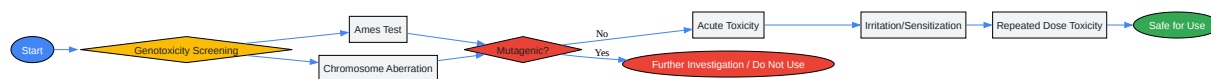
Visualizations

The following diagrams illustrate typical workflows and logical relationships in toxicology testing.



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Caption: General workflow for an in-vivo toxicology study.



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Caption: Decision pathway for cosmetic ingredient safety assessment.

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- To cite this document: BenchChem. [Arlasolve DMI: A Technical Guide to Safety and Toxicology for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218769#arlasolve-dmi-safety-and-toxicology-data-for-research]

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